二钠盐二磷酸鸟苷-D-甘露糖

描述

科学研究应用

GDP-D-mannose disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a substrate in enzymatic assays to study glycosylation processes.

Industry: It is used in the production of recombinant glycoproteins and other biotechnological applications.

作用机制

Target of Action

The primary targets of GDP-D-mannose disodium salt are enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, particularly in glycosyltransferase reactions .

Mode of Action

GDP-D-mannose disodium salt acts as a substrate for mannosyltransferases . It is known as the donor of activated mannose in all glycolytic reactions . This compound interacts with its targets, leading to the catalysis of mannosylation, which is a type of glycosylation .

Biochemical Pathways

GDP-D-mannose disodium salt is involved in several biochemical pathways. It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism . It is essential in eukaryotes and is known as the donor of activated mannose in all glycolytic reactions . GDP-D-mannose is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase .

Pharmacokinetics

It is known that this compound is present in high cytosolic levels in saccharomyces cerevisiae , suggesting that it may have good bioavailability within cells.

Result of Action

The action of GDP-D-mannose disodium salt results in the mannosylation of proteins, which is a type of glycosylation . This process is crucial for protein function and cellular processes. For instance, it is involved in the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .

生化分析

Biochemical Properties

GDP-D-mannose disodium salt is involved in several biochemical reactions, primarily as a donor of mannose residues. It interacts with enzymes such as mannosyltransferases, which catalyze the transfer of mannose from GDP-D-mannose disodium salt to acceptor molecules. This interaction is critical for the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and signaling . Additionally, GDP-D-mannose disodium salt is a precursor for the synthesis of GDP-L-fucose, another important sugar nucleotide .

Cellular Effects

GDP-D-mannose disodium salt influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which affects protein folding, stability, and function. This compound also plays a role in cell wall biosynthesis in yeast and other organisms, impacting cell structure and integrity . Furthermore, GDP-D-mannose disodium salt is essential for the proper functioning of the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .

Molecular Mechanism

At the molecular level, GDP-D-mannose disodium salt acts as a substrate for glycosyltransferase enzymes, facilitating the transfer of mannose residues to target molecules. This process involves the binding of GDP-D-mannose disodium salt to the active site of the enzyme, followed by the transfer of the mannose residue to the acceptor molecule . The compound’s role in glycosylation is crucial for the proper folding and function of glycoproteins, which are involved in various cellular processes, including cell signaling and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GDP-D-mannose disodium salt can vary over time. The compound is relatively stable at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, degradation of GDP-D-mannose disodium salt can lead to a decrease in its effectiveness in biochemical assays and cellular studies. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in glycosylation processes .

Dosage Effects in Animal Models

The effects of GDP-D-mannose disodium salt in animal models can vary depending on the dosage. At lower doses, the compound is generally well-tolerated and can effectively participate in glycosylation processes. At higher doses, GDP-D-mannose disodium salt may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

GDP-D-mannose disodium salt is involved in several metabolic pathways, including fructose and mannose metabolism, ascorbate and aldarate metabolism, and amino sugar and nucleotide sugar metabolism . It is a key intermediate in the biosynthesis of N-glycans, which are essential for protein glycosylation . The compound interacts with enzymes such as phosphomannose isomerase and GDP-mannose pyrophosphorylase, which are involved in its synthesis and utilization .

Transport and Distribution

Within cells, GDP-D-mannose disodium salt is transported and distributed to various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of GDP-D-mannose disodium salt are critical for its role in glycosylation processes and other biochemical reactions .

Subcellular Localization

GDP-D-mannose disodium salt is primarily localized in the cytosol, where it participates in glycosylation reactions . It is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

GDP-D-mannose disodium salt is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase). The reaction involves the transfer of a guanosine diphosphate (GDP) group to mannose-1-phosphate, forming GDP-D-mannose .

Industrial Production Methods

Industrial production of GDP-D-mannose disodium salt typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme mannose-1-phosphate guanylyltransferase, facilitating the efficient conversion of GTP and mannose-1-phosphate to GDP-D-mannose .

化学反应分析

Types of Reactions

GDP-D-mannose disodium salt undergoes various chemical reactions, including:

Glycosylation: It acts as a donor substrate in glycosylation reactions, transferring mannose residues to acceptor molecules.

Common Reagents and Conditions

Glycosylation: Mannosyltransferases are the enzymes commonly used in glycosylation reactions involving GDP-D-mannose disodium salt.

Major Products

Glycosylation: The major products are glycoproteins and glycolipids with mannose residues.

Epimerization: The major product is GDP-L-fucose.

相似化合物的比较

Similar Compounds

GDP-L-fucose: Formed from GDP-D-mannose through epimerization.

UDP-glucose: Another nucleotide sugar involved in glycosylation reactions.

UDP-galactose: Similar to GDP-D-mannose but donates galactose residues instead of mannose.

Uniqueness

GDP-D-mannose disodium salt is unique due to its specific role in donating mannose residues in glycosylation reactions. This specificity is crucial for the biosynthesis of certain glycoproteins and glycolipids that are not formed by other nucleotide sugars .

属性

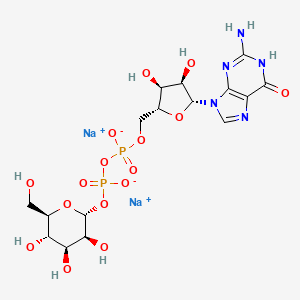

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-RAUZPKMFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468728 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148296-46-2 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)

![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)

![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)